REACTION_CXSMILES
|
Cl.[C:2]([C:6]1[C:10]([NH2:11])=[CH:9][S:8][CH:7]=1)([O:4][CH3:5])=[O:3].[Cl:12][CH2:13][C:14](Cl)=[O:15].C(N(CC)CC)C.O>C(Cl)Cl>[C:2]([C:6]1[C:10]([NH:11][C:14](=[O:15])[CH2:13][Cl:12])=[CH:9][S:8][CH:7]=1)([O:4][CH3:5])=[O:3] |f:0.1|
|
Name
|
|
Quantity
|
12.2 g
|
Type
|
reactant
|
Smiles
|
Cl.C(=O)(OC)C1=CSC=C1N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
ClCC(=O)Cl
|
Name
|
|
Quantity
|
17.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
being held below 25° C
|
Type
|
EXTRACTION
|
Details
|
extracted twice with 50 ml of methylene chloride each time
|
Type
|
WASH
|
Details
|
The combined methylene chloride extracts are washed three times with 50 ml of water each time
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
WASH
|
Details
|
for the elution
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OC)C1=CSC=C1NC(CCl)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |